2,8-Dioxa-5-azaspiro[3.5]nonane
Description
2,8-Dioxa-5-azaspiro[3.5]nonane is a spirocyclic compound featuring a central nitrogen atom and two oxygen atoms within its bicyclic structure. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 157.21 g/mol (). Key identifiers include CAS numbers 1392804-64-6 (oxalate salt) and 1374658-90-8 (5-Boc-protected derivative) (). The compound is widely utilized as a building block in pharmaceutical research, particularly in synthesizing sigma receptor (SR) ligands and other bioactive molecules ().
Structurally, the spiro[3.5]nonane framework provides rigidity and stereochemical diversity, making it valuable for drug discovery. Suppliers like Synthonix, CymitQuimica, and GLPBIO offer derivatives with purities exceeding 98%, often as salts (e.g., oxalate or hydrochloride) for enhanced solubility and stability ().
Structure
3D Structure
Properties
IUPAC Name |
2,8-dioxa-5-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRAGOCQIKGTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240725-47-6 | |
| Record name | 2,8-dioxa-5-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
The compound 2,8-Dioxa-5-azaspiro[3.5]nonane is a spirocyclic compound that has applications in chemistry, medicine, and industry. It is used as a building block in organic synthesis and for studying spirocyclic compounds. It is also investigated for potential use in drug synthesis and development, as well as the production of polymer coatings and other materials.
Scientific Research Applications
- Chemistry 2,8-Dioxa-5-azaspiro[3.5]nonane is utilized as a building block in organic synthesis for creating complex molecules and exploring the properties of spirocyclic compounds.
- Medicine This compound is investigated for its potential role in drug synthesis and development, likely due to its unique structural features that can interact with biological targets.
- Industry It is used in the production of polymer coatings and various other materials, indicating its desirable properties for material science applications.
Related Compounds
Other related compounds and their applications include:
- 2, 5-dioxa-8-azaspiro [3.5] nonane and related derivatives have wide application in medicinal chemistry and organic synthesis .
- 2,7-Diazaspiro[3.5]nonane derivative compounds, or pharmaceutically acceptable salts thereof, are useful for treating diseases related to protein misfolding and in particular neurodegenerative diseases or diabetes .
- Azaspiroketals and their sulfur isosteres have anti-mycobacterial activity .
- 8-Methyl-2-oxa-8-azaspiro[4.5]decane derivatives have antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. They also have anti-inflammatory properties.
- 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is used as a building block in organic synthesis and for studying spirocyclic compounds. It is also investigated for its potential use in drug synthesis and development.
Comparison with Similar Compounds
2,7-Diazaspiro[3.5]nonane
- Structure : Replaces two oxygen atoms with nitrogen.
- Pharmacology : Exhibits high affinity for sigma receptors (S1R/S2R). Compound 4b (KiS1R = 2.7 nM) demonstrates potent S1R antagonism, while 5b (KiS1R = 13 nM) shows mixed agonist/antagonist profiles ().
- Applications : Used in analgesics targeting neuropathic pain ().
Diazabicyclo[4.3.0]nonane
8-Oxa-5-azaspiro[3.5]nonane
- Structure : Single oxygen and nitrogen in the spiro system.
- Properties : Higher polarity due to ether oxygen, impacting solubility (logP ≈ 0.5) ().
Substituent-Modified Derivatives
5-Boc-2,8-Dioxa-5-azaspiro[3.5]nonane
2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane
- Modification : Bulky diphenylmethyl group increases lipophilicity (logP ≈ 3.5).
- Use : Probing hydrophobic interactions in receptor binding ().
Pharmacological and Physicochemical Data
| Compound | Structure Type | Molecular Weight (g/mol) | Key Substituents | S1R Ki (nM) | S2R Ki (nM) | LogP |
|---|---|---|---|---|---|---|
| 2,8-Dioxa-5-azaspiro[3.5]nonane | Spirocyclic ether/amine | 157.21 | None | N/A | N/A | ~0.5 |
| 2,7-Diazaspiro[3.5]nonane (4b) | Spirocyclic diamine | 229.28 | Benzyl, phenylpropane | 2.7 | 27 | ~2.8 |
| Diazabicyclo[4.3.0]nonane (8f) | Fused bicyclic diamine | 281.28 | Benzoyl, phenylacetyl | 10 | 165 | ~3.1 |
| 5-Boc-2,8-Dioxa-5-azaspiro[3.5]nonane | Boc-protected spirocyclic | 229.28 | tert-Butoxycarbonyl | N/A | N/A | ~1.2 |
Key Findings from Research
Spiro vs. Fused Systems: Spiro scaffolds (e.g., 2,7-diazaspiro[3.5]nonane) exhibit superior sigma receptor binding compared to fused systems due to conformational restriction ().
Role of Heteroatoms : Oxygen atoms (e.g., in 2,8-dioxa derivatives) improve solubility but reduce CNS penetration, whereas nitrogen enhances receptor interactions ().
Substituent Effects : Hydrophobic groups (e.g., diphenylmethyl) increase affinity for lipid-rich targets but may reduce aqueous solubility ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
